molecular formula C32H26O10 B12319595 4',4'''Di-O-Methylisochamaejasmin

4',4'''Di-O-Methylisochamaejasmin

Cat. No.: B12319595
M. Wt: 570.5 g/mol
InChI Key: BTCICADMSGBCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’,4’‘’-Di-O-Methylisochamaejasmin is a biflavonoid compound derived from the plant Stellera chamaejasme L. It belongs to the class of flavonoids, specifically biflavones, and exhibits significant biological activities, including anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’,4’‘’-Di-O-Methylisochamaejasmin involves the methylation of isochamaejasmin. The process typically includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under controlled conditions to ensure the selective methylation of the hydroxyl groups .

Industrial Production Methods: Industrial production of 4’,4’‘’-Di-O-Methylisochamaejasmin may involve the extraction of isochamaejasmin from Stellera chamaejasme L. followed by chemical methylation. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 4’,4’‘’-Di-O-Methylisochamaejasmin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4’,4’‘’-Di-O-Methylisochamaejasmin .

Scientific Research Applications

4’,4’‘’-Di-O-Methylisochamaejasmin has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying biflavonoid chemistry and reaction mechanisms.

    Biology: The compound exhibits significant biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.

    Medicine: Due to its anti-cancer properties, it is being investigated for potential therapeutic applications in cancer treatment.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

The anti-cancer effect of 4’,4’‘’-Di-O-Methylisochamaejasmin is primarily attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. The compound targets various molecular pathways, including the inhibition of cell proliferation and the induction of oxidative stress, leading to cell death. It also modulates the activity of key enzymes and proteins involved in cancer progression .

Comparison with Similar Compounds

Uniqueness: 4’,4’‘’-Di-O-Methylisochamaejasmin is unique due to its specific methylation pattern, which enhances its biological activity and stability compared to its non-methylated counterparts. This unique structure contributes to its potent anti-cancer properties and makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

3-[5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26O10/c1-39-19-7-3-15(4-8-19)31-27(29(37)25-21(35)11-17(33)13-23(25)41-31)28-30(38)26-22(36)12-18(34)14-24(26)42-32(28)16-5-9-20(40-2)10-6-16/h3-14,27-28,31-36H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCICADMSGBCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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